2-bromo-N-(3-methylbutyl)benzamide

Description

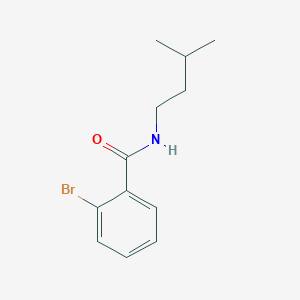

2-Bromo-N-(3-methylbutyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl group and a 3-methylbutyl (isoamyl) chain attached via an amide bond.

The synthesis of such benzamides typically involves coupling a benzoyl chloride derivative with an appropriate amine. For example, analogous compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () are synthesized via reactions between 3-methylbenzoyl chloride and amino alcohols, followed by characterization via NMR, X-ray crystallography, and elemental analysis.

Properties

IUPAC Name |

2-bromo-N-(3-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVGWQJRAHUIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methylbutyl)benzamide typically involves the following steps:

Bromination of Benzamide: The starting material, benzamide, is brominated using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), to yield 2-bromobenzamide.

Alkylation: The 2-bromobenzamide is then subjected to alkylation with 3-methylbutylamine. This reaction is usually carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Oxidation: The 3-methylbutyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether at room temperature.

Oxidation: KMnO4 in aqueous solution under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 2-azido-N-(3-methylbutyl)benzamide.

Reduction: Formation of 2-bromo-N-(3-methylbutyl)aniline.

Oxidation: Formation of 2-bromo-N-(3-methylbutyl)benzoic acid.

Scientific Research Applications

2-bromo-N-(3-methylbutyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Materials Science: It can be employed in the design and synthesis of novel materials with specific properties, such as liquid crystals or polymers.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Industrial Applications: It can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methylbutyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various mechanisms:

Enzyme Inhibition: It may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Bromo-N-(3-methylbutyl)benzamide

Physicochemical Properties

- Aromatic vs. Aliphatic Substituents : Chromene- or pyridyl-substituted analogues (e.g., 6j , 4 ) exhibit distinct electronic properties due to extended conjugation, altering solubility and reactivity .

- Lipophilicity : The 3-methylbutyl chain in the parent compound contributes to higher lipophilicity (logP ≈ 4.39, inferred from Compound 19 ) compared to analogues with polar groups (e.g., hydroxyl or heteroaromatic substituents) .

Data from Spectroscopic and Crystallographic Studies

- NMR Trends : The parent compound’s ¹H NMR would show characteristic amide NH signals (~8–10 ppm) and alkyl chain resonances (~0.8–1.5 ppm). In contrast, 6j exhibits downfield shifts for chromene protons (δ 6.91 ppm) due to conjugation .

- X-ray Crystallography : While crystallographic data for the parent compound are absent, analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide reveal hydrogen-bonded networks stabilizing their solid-state structures .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.